molecular formula C9H7Cl2FO B8459475 3,5'-Dichloro-2'-fluoropropiophenone

3,5'-Dichloro-2'-fluoropropiophenone

Cat. No.: B8459475
M. Wt: 221.05 g/mol
InChI Key: UCUBQGQLSQAMNL-UHFFFAOYSA-N
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Description

3,5'-Dichloro-2'-fluoropropiophenone is a halogenated propiophenone derivative characterized by two chlorine atoms at positions 3 and 5' and a fluorine atom at position 2' on the aromatic ring. Its molecular formula is C₉H₆Cl₂FO, with a molecular weight of 233.05 g/mol. The electron-withdrawing effects of the halogens influence its reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

3-chloro-1-(5-chloro-2-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H7Cl2FO/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5H,3-4H2

InChI Key

UCUBQGQLSQAMNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCCl)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Analysis

  • Halogen Substitution: The 3,5'-dichloro-2'-fluoro substitution in the main compound creates a strong electron-withdrawing effect, deactivating the aromatic ring toward electrophilic substitution. This contrasts with 2',4'-difluoropropiophenone, which lacks chlorine and has weaker deactivation overall . The 3',5'-dichloro-2'-hydroxypropiophenone analog replaces fluorine with a hydroxyl group, increasing polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents .
  • The 2,2-dimethylbutyrophenone backbone in CAS 898766-00-2 extends the carbon chain, increasing lipophilicity and possibly altering metabolic pathways compared to propiophenones .

Physicochemical Properties

  • Lipophilicity: The main compound’s logP value is likely higher than 2',4'-difluoropropiophenone due to the presence of two chlorine atoms, enhancing membrane permeability .
  • Melting Points : Compounds with hydroxyl groups (e.g., 18430-74-5) exhibit higher melting points than halogenated analogs due to hydrogen bonding .

Research Findings and Data

NMR and Structural Elucidation

  • Main Compound: Key NMR signals (e.g., δ ~7.5–7.9 ppm for aromatic protons, δ ~70–140 ppm for oxygenated carbons) would align with patterns observed in related halogenated propiophenones .
  • Comparative Data : The discontinued 3'-chloro-5'-fluoro analog (CAS 28298-26-2) likely shows distinct $^{19}\text{F-NMR}$ shifts due to differing halogen positions .

Crystallography

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